

# Evidence Summary: Gastroprotective Strategies for Aspirin Users

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Aspirin

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The table below summarizes the efficacy of common preventive strategies based on meta-analyses of randomized controlled trials.

Preventive Strategy	Comparison	Outcome Measure	Result (Risk Ratio or Odds Ratio)	Evidence Grade
Proton Pump Inhibitors (PPIs)	vs. Placebo/Control	Peptic Ulcers	RR: 0.19 (95% CI: 0.13-0.26) [1]	High (Meta-analysis of RCTs)
		Gastric Ulcers	RR: 0.24 (95% CI: 0.16-0.35) [1]	
		Duodenal Ulcers	RR: 0.12 (95% CI: 0.05-0.29) [1]	
		Upper GI Bleeding	RR: 0.22 (95% CI: 0.10-0.51) [1]	

Preventive Strategy	Comparison	Outcome Measure	Result (Risk Ratio or Odds Ratio)	Evidence Grade
PPIs	vs. H2 Receptor Antagonists (H2RAs)	Erosions/Ulcers	OR: 0.28 (95% CI: 0.16-0.50) [2]	Moderate (Meta-analysis of RCTs)
		Bleeding	OR: 0.28 (95% CI: 0.14-0.59) [2]	
*H. pylori* Eradication	vs. Placebo	Ulcer Bleeding (First 2.5 yrs)	HR: 0.35 (95% CI: 0.14-0.89) [3]	High (Large RCT)

## Frequently Asked Questions & Troubleshooting

**Q1: Are PPIs safe for long-term use in cardiac patients on aspirin?** **A:** Yes, for the indicated population. A large meta-analysis found that PPIs did not increase the risk of **all-cause mortality, cardiovascular mortality, nonfatal myocardial infarction, or ischemic stroke** in long-term **aspirin** users [1]. This supports the safety of PPIs from a cardiovascular perspective in this context.

**Q2: When is *H. pylori* eradication a suitable alternative to PPIs?** **A:** Eradication therapy is a viable strategy, but its benefits have important caveats [3].

- **Efficacy:** It was effective in preventing ulcer bleeding, but **only for the first 2.5 years** after treatment; the protective effect was not sustained over a median 5-year follow-up.
- **Cost-Effectiveness:** Proactive screening and eradication in all **aspirin** users was **not found to be cost-effective** due to the high number needed to treat (NNT=238) to prevent one bleeding event [3].
- **Application:** This strategy may be best reserved for patients with a known history of or active *H. pylori* infection, rather than as a universal screening approach.

**Q3: How do PPIs compare to H2RAs for preventing low-dose aspirin-related injuries?** **A:** PPIs are superior. Direct comparative meta-analysis shows PPIs are more effective at preventing both endoscopic injuries (erosions/ulcers) and clinical bleeding events compared to H2RAs [2].

## Experimental Protocols from Key Studies

### 1. Protocol: Meta-Analysis on PPI Efficacy & Safety

This methodology is based on the analysis that generated the efficacy data in the summary table [1].

- **Data Sources:** MEDLINE, EMBASE, CENTRAL, CINAHL, ProQuest, and relevant reference lists.
- **Study Selection:** Included randomized controlled trials (RCTs) up to February 2015.
- **Participants:** Long-term **aspirin** users for cardiovascular prevention.
- **Intervention & Control:** PPI vs. placebo or control.
- **Outcomes:** Pre-specified primary outcomes included peptic ulcers, gastric ulcers, duodenal ulcers, bleeding ulcers, and erosive esophagitis. Safety outcomes (e.g., mortality, cardiovascular events) were also analyzed.
- **Data Synthesis:** Used a random-effects model for meta-analysis. Results were expressed as risk ratios (RR) with 95% confidence intervals (CI).

### 2. Protocol: RCT of *H. pylori* Eradication (HEAT Trial)

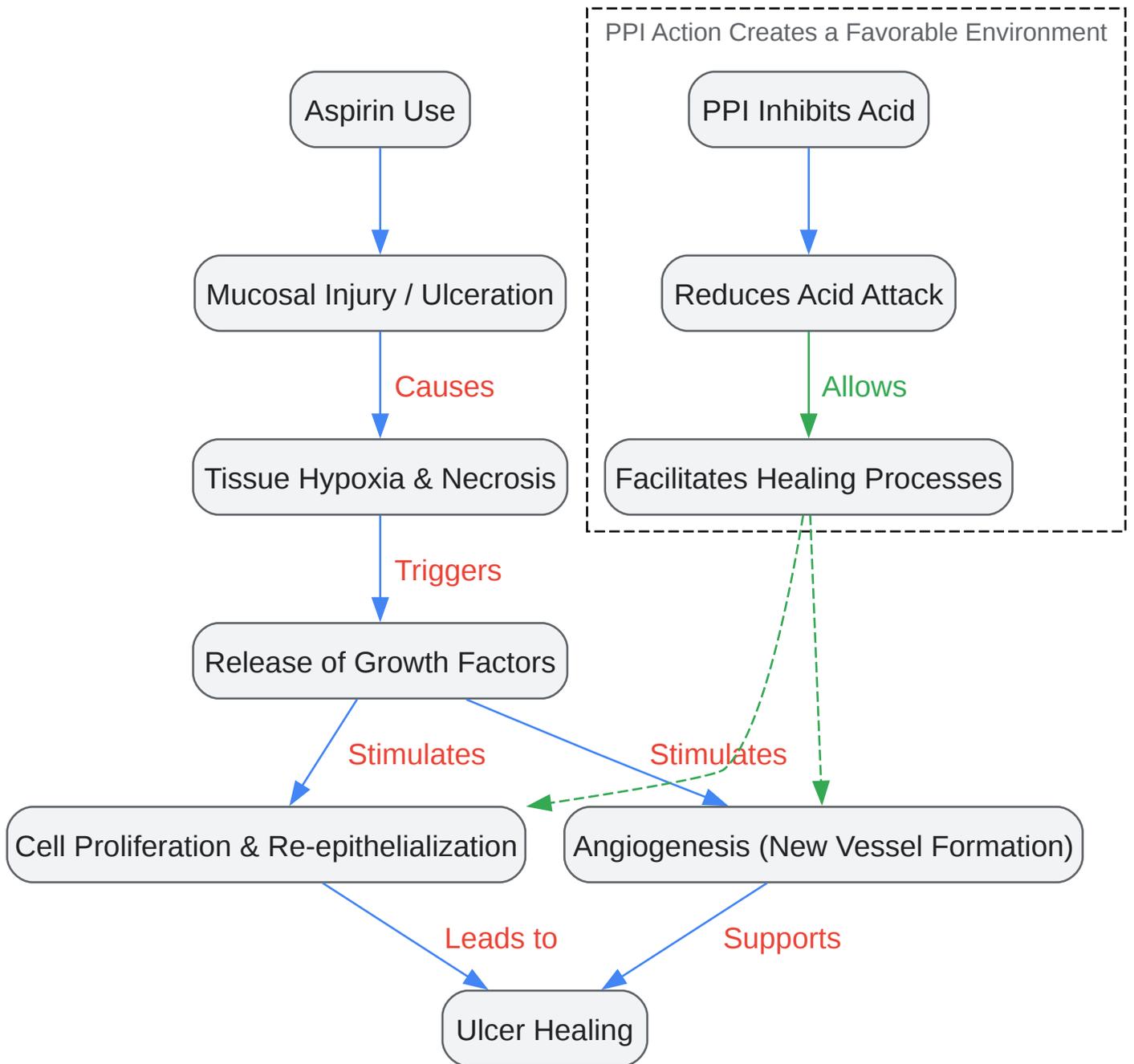
This outlines the methodology of the large HEAT trial [3].

- **Design:** Randomized, double-blind, placebo-controlled trial.
- **Participants:** Aged 60+ in the UK, prescribed **aspirin** ( $\leq 325$  mg), without other ulcerogenic or gastroprotective drugs.
- **Screening:** Participants underwent a C13 urea breath test for *H. pylori*.
- **Randomization:** Those with a positive test were randomized to active treatment or placebo.
- **Intervention:** Oral, twice-daily combination of clarithromycin (500 mg), metronidazole (400 mg), and lansoprazole (30 mg) for 7 days.
- **Control:** Matching placebos.
- **Primary Outcome:** Time to hospitalization or death due to peptic ulcer bleeding, analyzed using a Cox proportional hazards model.
- **Follow-up:** Used routinely collected clinical data for a median of 5.0 years.

## Mechanism of Gastric Ulcer Healing and PPI Action

The diagram below illustrates the biological process of gastric ulcer healing and where PPIs facilitate the environment for repair.

### Gastric Ulcer Healing Mechanism



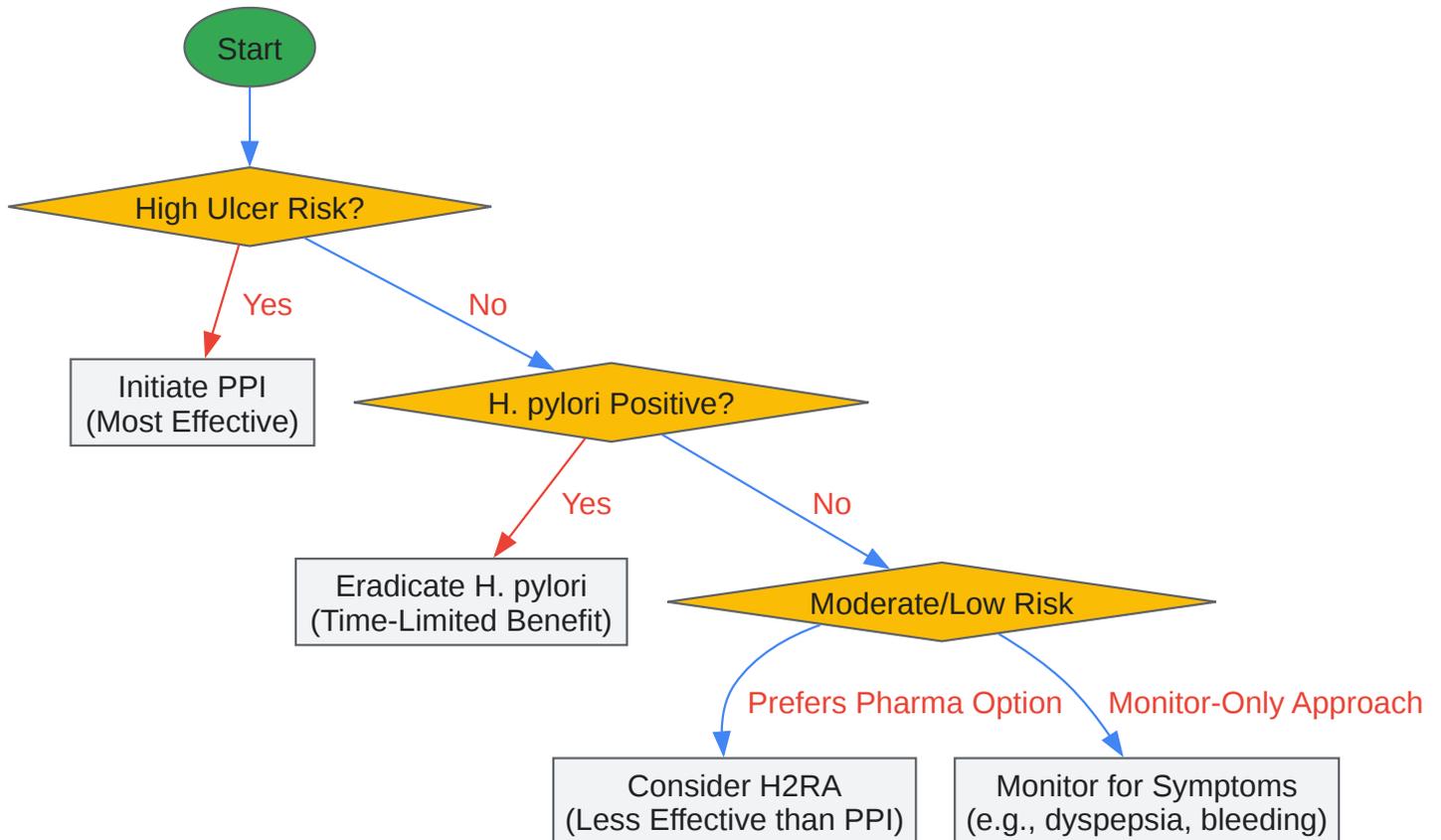
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Key growth factors involved in this process include EGF, TGF- $\alpha$ , VEGF, bFGF, and HGF, which drive critical cellular activities for mucosal repair [4].

## Decision Guide for Gastroprotective Strategy

For a visual summary of how to choose a preventive strategy, see the following clinical decision pathway.

Gastroprotection Strategy Decision Guide



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## References

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